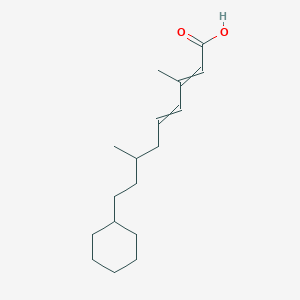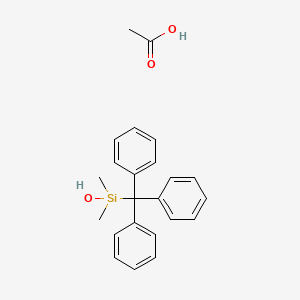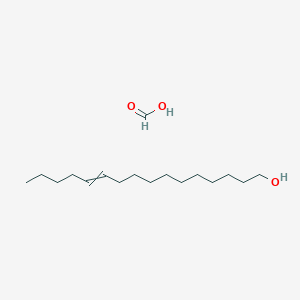
2,4-Difluoro-1-(4-fluorobenzene-1-sulfonyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Difluoro-1-(4-fluorobenzene-1-sulfonyl)benzene: is an organic compound that features a benzene ring substituted with two fluorine atoms and a sulfonyl group attached to another benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-1-(4-fluorobenzene-1-sulfonyl)benzene typically involves the reaction of 2,4-difluorobenzenesulfonyl chloride with 4-fluorobenzene. The reaction is carried out under anhydrous conditions using a suitable solvent such as acetonitrile. The reaction mixture is stirred at room temperature, and the product is isolated through standard purification techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Difluoro-1-(4-fluorobenzene-1-sulfonyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using reagents such as nucleophiles.
Oxidation and Reduction Reactions: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction reactions can produce sulfone or sulfide derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, 2,4-Difluoro-1-(4-fluorobenzene-1-sulfonyl)benzene is used as a building block for the synthesis of more complex organic molecules. It is also employed in the development of new materials with unique properties .
Biology: Its unique structure allows it to interact with specific biological targets, making it a valuable tool in biochemical studies .
Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic properties. They may serve as lead compounds in the development of new drugs for the treatment of various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers .
Mécanisme D'action
The mechanism of action of 2,4-Difluoro-1-(4-fluorobenzene-1-sulfonyl)benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the derivative being studied .
Comparaison Avec Des Composés Similaires
2,4-Difluoronitrobenzene: This compound features a nitro group instead of a sulfonyl group and has different reactivity and applications.
1-Fluoro-2,4-dinitrobenzene: This compound has two nitro groups and a single fluorine atom, making it distinct in its chemical behavior and uses.
2,4-Difluorobenzenesulfonyl chloride: This compound is a precursor to 2,4-Difluoro-1-(4-fluorobenzene-1-sulfonyl)benzene and is used in various synthetic applications.
Uniqueness: this compound is unique due to its combination of fluorine atoms and a sulfonyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
64075-08-7 |
|---|---|
Formule moléculaire |
C12H7F3O2S |
Poids moléculaire |
272.24 g/mol |
Nom IUPAC |
2,4-difluoro-1-(4-fluorophenyl)sulfonylbenzene |
InChI |
InChI=1S/C12H7F3O2S/c13-8-1-4-10(5-2-8)18(16,17)12-6-3-9(14)7-11(12)15/h1-7H |
Clé InChI |
IKVJGWJBIURZDD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1F)S(=O)(=O)C2=C(C=C(C=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




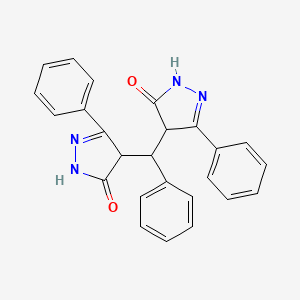
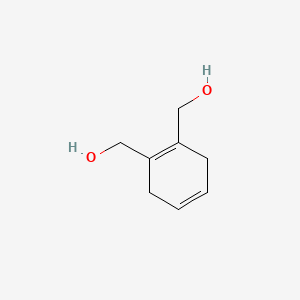


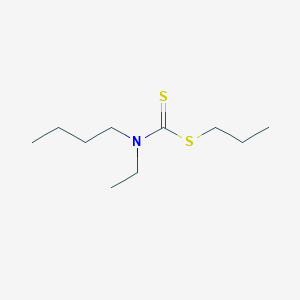

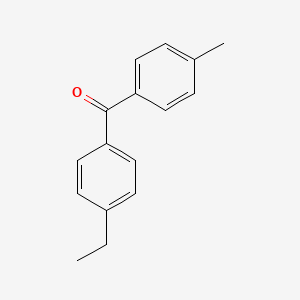
![1-[2,2,2-Trichloro-1-(2-methylphenyl)ethyl]naphthalene](/img/structure/B14488199.png)
